N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide
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Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide is a compound that features a unique combination of an imidazole ring and a thiophene sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the thiophene ring is a sulfur-containing aromatic ring. The sulfonamide group is known for its role in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene sulfonyl chloride with an imidazole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the sulfonamide group can form strong interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1-sulfonamide
- N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-3-sulfonamide
- N-(4,5-dihydro-1H-imidazol-2-yl)furan-2-sulfonamide
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S2/c11-14(12,6-2-1-5-13-6)10-7-8-3-4-9-7/h1-2,5H,3-4H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFYUQWUGBNLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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